molecular formula C25H27N3O3 B1680065 RS 504393 CAS No. 300816-15-3

RS 504393

Cat. No.: B1680065
CAS No.: 300816-15-3
M. Wt: 417.5 g/mol
InChI Key: ODNICNWASXKNNQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

RS 504393 is a selective CCR2 chemokine receptor antagonist . The CCR2 receptor is a protein on the surface of certain cells, including some types of immune cells, that responds to specific signaling molecules known as chemokines .

Mode of Action

This compound interacts with its target, the CCR2 receptor, by binding to it and preventing it from responding to its normal ligands . This inhibits the normal function of the CCR2 receptor, which includes mediating the chemotaxis, or directed movement, of cells in response to chemokines .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the chemokine signaling pathway. By inhibiting the CCR2 receptor, this compound can prevent the normal chemotactic response of cells, potentially affecting various processes such as immune response and inflammation .

Pharmacokinetics

It is known to be soluble in dmso , which suggests it may be administered in a suitable solvent for in vivo studies .

Result of Action

The inhibition of the CCR2 receptor by this compound can result in a variety of cellular effects. For example, it has been shown to inhibit MCP-1 induced chemotaxis . In addition, it has been reported to suppress allergen-induced β-hexosaminidase release .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of other competing ligands, the local concentration of the compound, and the specific cellular and tissue context can all potentially affect the action of this compound .

Biochemical Analysis

Biochemical Properties

RS 504393 interacts with the CCR2 chemokine receptor, showing a 700-fold greater binding affinity for CCR2 compared to CCR1 . It inhibits MCP-1 chemotaxis with an IC50 value of 330 nM . This interaction between this compound and the CCR2 receptor plays a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression. For instance, this compound has been shown to abolish the infiltration and expansion of CCR2+ macrophages, CD4+, and CD8+ T cells in the heart in a chronic heart failure mouse model .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the CCR2 chemokine receptor. It acts as a highly selective antagonist, inhibiting the chemotaxis of MCP-1, a chemokine that recruits monocytes, memory T cells, and dendritic cells to the sites of inflammation produced by either tissue injury or infection .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-term effects on cellular function. For example, it has been shown to significantly reduce the recruitment of circulating CFU-GM progenitors to the spleen in tumor-bearing mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a chronic heart failure mouse model induced by pressure overload, treatment with this compound (2 mg/kg, i.p.) significantly abolished the infiltration and expansion of CCR2+ macrophages, CD4+, and CD8+ T cells in the heart at the end of one week of post-TAC .

Preparation Methods

RS 504393 is synthesized through a series of chemical reactions involving various reagents and conditions. The synthetic route typically involves the formation of the spiro-benzoxazine-piperidinone structure, which is a key feature of the compound . The industrial production methods for this compound are not widely documented, but it is generally produced in a laboratory setting for research purposes.

Chemical Reactions Analysis

RS 504393 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

RS 504393 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

RS 504393 is unique in its high selectivity for the CCR2 receptor. Similar compounds include:

This compound stands out due to its high selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

6-methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-17-8-9-22-20(16-17)25(31-24(29)27-22)11-14-28(15-12-25)13-10-21-18(2)30-23(26-21)19-6-4-3-5-7-19/h3-9,16H,10-15H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNICNWASXKNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)CCC4=C(OC(=N4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433290
Record name 6-Methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300816-15-3
Record name 6-Methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 300816-15-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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